molecular formula C9H7F4NO2 B3043899 Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate CAS No. 950-68-5

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate

Cat. No.: B3043899
CAS No.: 950-68-5
M. Wt: 237.15 g/mol
InChI Key: BMEYIUXRDDPFQU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate is an organic compound with the molecular formula C9H7F4NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with four fluorine atoms and an amino group, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate typically involves the esterification of 4-amino-2,3,5,6-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-amino-2,3,5,6-tetrafluorobenzoic acid+ethanolsulfuric acidEthyl 4-amino-2,3,5,6-tetrafluorobenzoate+water\text{4-amino-2,3,5,6-tetrafluorobenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-amino-2,3,5,6-tetrafluorobenzoic acid+ethanolsulfuric acid​Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

Major Products

    Nucleophilic substitution: Products include substituted benzoates with various functional groups.

    Reduction: Products include the corresponding amine derivatives.

    Oxidation: Products include nitro or nitroso derivatives.

Scientific Research Applications

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a probe in biochemical assays due to its fluorine content.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate depends on its specific application. In biochemical assays, the fluorine atoms can interact with biological molecules, providing insights into molecular interactions and dynamics. In drug development, the compound’s fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,3,5,6-tetrafluorobenzoic acid: The parent acid of Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate.

    2,3,4,5-tetrafluorobenzoic acid: A similar compound with four fluorine atoms but lacking the amino group.

    2,3,5,6-tetrafluoro-4-hydroxybenzoic acid: A similar compound with a hydroxyl group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and an ester group on a tetrafluorinated benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-amino-2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-9(15)3-4(10)6(12)8(14)7(13)5(3)11/h2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYIUXRDDPFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thus, in accordance with Reaction Scheme 6, 3-nitro-6-methyl-fluorobenzene (Aldrich) is subjected to oxidation, conversion of the resulting carboxylic acid to an acid chloride and thereafter to an ethyl ester, followed by reduction of the nitro group, to yield ethyl 2-fluoro-4-amino-benzoate (Compound C1). 3-Nitro-6-methyl-bromobenzene (Aldrich) and 3-nitro-6-methyl-chlorobenzene (Aldrich) are subjected to essentially to the same series of reactions to yield ethyl 2-bromo-4-amino-benzoate (Compound D1) and ethyl 2-chloro-4-amino-benzoate (Compound E1), respectively. 2-Nitro-4-aminobenzoic acid (Research Plus) is converted to its methyl ester (Compound F1) through the corresponding acid chloride. 2,3,5,6-Tetrafluoro-4-amino-benzoic acid (Aldrich) is esterified by treatment with ethanol in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine in CH2Cl2 to give ethyl 2,3,5,6-tetrafluoro-4-amino-benzoate (Compound G1). 2,4,6-Trifluorobenzoic acid (Aldrich) is converted to the methyl ester through the acid chloride, and the 4-fluoro atom is displaced by reaction with sodium azide, followed by hydrogenation, to yield methyl 2,6-difluoro-4-amino benzoate (Compound H1). Compounds C1, D1, E1, F1, G1 and H1 serve as amine reagents in accordance with Formula 3. Further examples of reagents in accordance with Formula 3 are nitro, fluoro, chloro, bromo and trifluoromethyl derivatives of amino substituted heteroaryl carboxylic acids, or their lower alkyl esters, such as ethyl 2-amino-4-chloropyridine 2-carboxylate, ethyl 5-amino-3-chloropyridine 5-carboxylate, and 3,4-dibromo-5-aminothiophene-2-carboxylic acid. The latter examples can be prepared by respective chlorination or bromination of 2-aminopyridine-5-carboxylic acid or of its ester, 3-aminopyridine-6-carboxylic acid or of its ester (described in WO 93/06086) and of 2-aminothiophene-5-carboxylic acid (described in PCT/US92/06485).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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